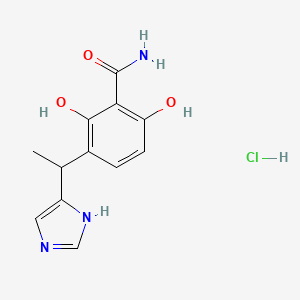
2,6-Dihydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dihydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzamide hydrochloride is a complex organic compound that features both hydroxyl and imidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzamide hydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dihydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield different imidazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxyl or imidazole sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the imidazole ring could produce different imidazole derivatives. Substitution reactions can introduce various functional groups into the molecule, potentially altering its chemical and biological properties .
Scientific Research Applications
2,6-Dihydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity, protein-ligand interactions, and cellular processes.
Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials, pharmaceuticals, and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 2,6-Dihydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets in biological systems. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxybenzoic acid: Shares the hydroxyl groups but lacks the imidazole ring.
3-(1H-imidazol-4-yl)propionic acid: Contains the imidazole ring but has different substituents on the benzene ring.
2,6-Dihydroxy-4-(1H-imidazol-4-yl)benzamide: Similar structure but with different positioning of the imidazole ring
Uniqueness
What sets 2,6-Dihydroxy-3-(1-(1H-imidazol-4-yl)ethyl)benzamide hydrochloride apart is the specific arrangement of its functional groups, which confer unique chemical and biological properties. This compound’s ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable subject of study in various scientific fields .
Properties
CAS No. |
127170-83-6 |
|---|---|
Molecular Formula |
C12H14ClN3O3 |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
2,6-dihydroxy-3-[1-(1H-imidazol-5-yl)ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C12H13N3O3.ClH/c1-6(8-4-14-5-15-8)7-2-3-9(16)10(11(7)17)12(13)18;/h2-6,16-17H,1H3,(H2,13,18)(H,14,15);1H |
InChI Key |
YQBIICKULIAGEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)O)C(=O)N)O)C2=CN=CN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




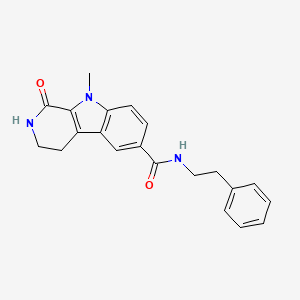
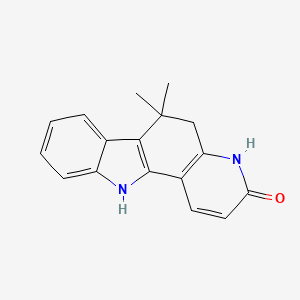
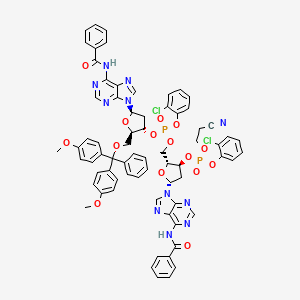
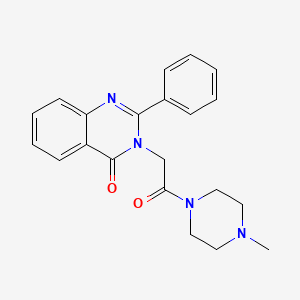
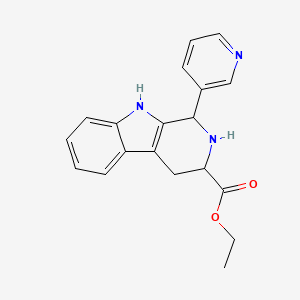
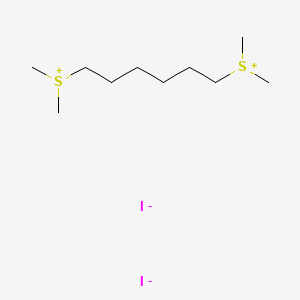
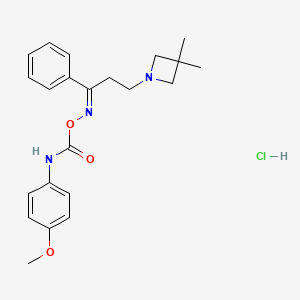
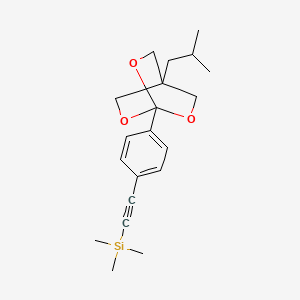
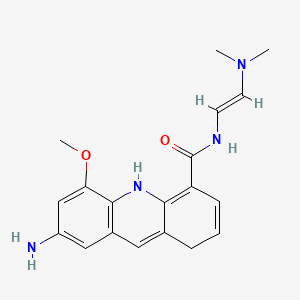

![1-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-(2-methylpropoxy)phenyl]thiourea](/img/structure/B15190416.png)

